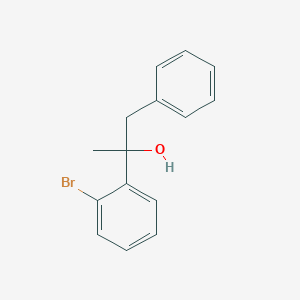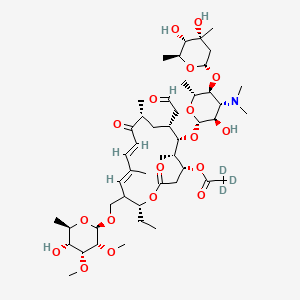
Tylosin 3-Acetate D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tylosin 3-Acetate D3 is a stable isotope-labeled compound with the molecular formula C48H76D3NO18 and a molecular weight of 961.16 . It is a derivative of tylosin, a macrolide antibiotic produced by the bacterium Streptomyces fradiae . This compound is used primarily in scientific research as a reference material and for various analytical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tylosin 3-Acetate D3 involves the incorporation of deuterium atoms into the tylosin molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process begins with the synthesis of tylosin, which is then acetylated to form Tylosin 3-Acetate.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces fradiae to produce tylosin, followed by chemical modification to introduce the acetate and deuterium groups. The final product is purified and characterized to ensure its quality and isotopic purity .
化学反応の分析
Types of Reactions
Tylosin 3-Acetate D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Specific hydrogen atoms can be replaced with other atoms or groups, such as deuterium.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield deacetylated forms of the compound .
科学的研究の応用
Tylosin 3-Acetate D3 has a wide range of scientific research applications, including:
作用機序
Tylosin 3-Acetate D3, like other macrolide antibiotics, exerts its effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain and thereby inhibiting bacterial growth . This bacteriostatic effect is crucial in controlling bacterial infections and is the basis for its use in various therapeutic applications .
類似化合物との比較
Similar Compounds
Tylosin: The parent compound of Tylosin 3-Acetate D3, used widely as an antibiotic.
Tylvalosin: A derivative of tylosin with similar antibacterial properties.
Tilmicosin: Another macrolide antibiotic with a similar mechanism of action.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The incorporation of deuterium atoms allows for precise analytical studies and helps in understanding the pharmacokinetics and metabolism of tylosin and its derivatives .
特性
分子式 |
C48H79NO18 |
|---|---|
分子量 |
961.2 g/mol |
IUPAC名 |
[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C48H79NO18/c1-14-34-32(23-60-47-44(59-13)43(58-12)39(54)27(5)62-47)19-24(2)15-16-33(52)25(3)20-31(17-18-50)41(26(4)35(64-30(8)51)21-36(53)65-34)67-46-40(55)38(49(10)11)42(28(6)63-46)66-37-22-48(9,57)45(56)29(7)61-37/h15-16,18-19,25-29,31-32,34-35,37-47,54-57H,14,17,20-23H2,1-13H3/b16-15+,24-19+/t25-,26+,27-,28-,29+,31+,32?,34-,35-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1/i8D3 |
InChIキー |
SXJMWODQOMKONK-UGOLFBRUSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)O[C@@H]1CC(=O)O[C@@H](C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]1C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)CC |
正規SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate](/img/structure/B13863848.png)
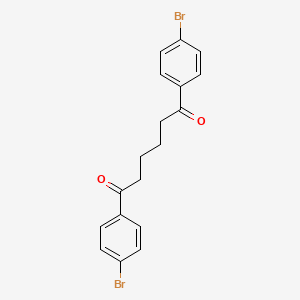
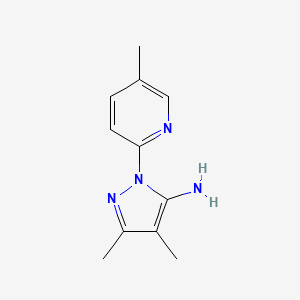
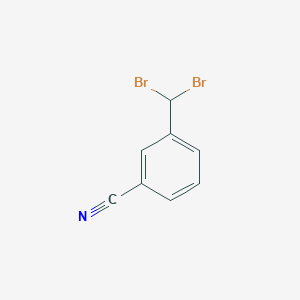
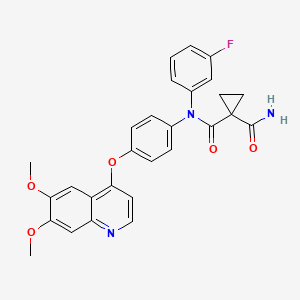
![2-[2-(5-Carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride](/img/structure/B13863866.png)
![n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride](/img/structure/B13863867.png)

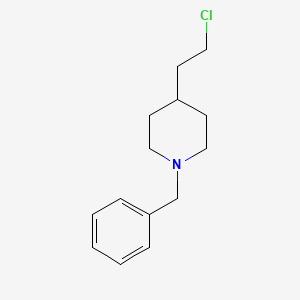
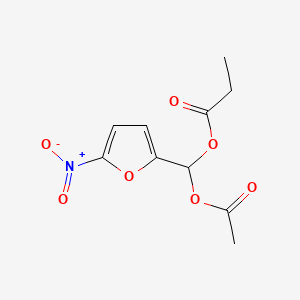
![4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B13863889.png)
![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide](/img/structure/B13863909.png)

